molecular formula C24H23N3O2S B11652021 5-(2,5-dimethoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

5-(2,5-dimethoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B11652021
M. Wt: 417.5 g/mol
InChI Key: ITMCKEBPHKUZQR-UHFFFAOYSA-N
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Description

5-(2,5-Dimethoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with dimethoxyphenyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves multiple steps. One common method starts with the reaction of 2,5-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with diphenylacetylene under acidic conditions to yield the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(2,5-Dimethoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,5-dimethoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and its potential therapeutic properties make it a compound of significant interest .

Properties

Molecular Formula

C24H23N3O2S

Molecular Weight

417.5 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)-N,5-diphenyl-3,4-dihydropyrazole-2-carbothioamide

InChI

InChI=1S/C24H23N3O2S/c1-28-19-13-14-23(29-2)20(15-19)22-16-21(17-9-5-3-6-10-17)26-27(22)24(30)25-18-11-7-4-8-12-18/h3-15,22H,16H2,1-2H3,(H,25,30)

InChI Key

ITMCKEBPHKUZQR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC(=NN2C(=S)NC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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